7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one
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Overview
Description
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with hydroxyl, methyl, and naphthyloxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and 2-naphthol.
Condensation Reaction: 2-hydroxyacetophenone undergoes a condensation reaction with 2-naphthol in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the chromen-4-one core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The naphthyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 7-oxo-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one involves:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the naphthyloxy group, resulting in different biological activities.
2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one: Lacks the hydroxyl group, affecting its antioxidant properties.
7-hydroxy-3-(2-naphthyloxy)-4H-chromen-4-one: Lacks the methyl group, influencing its chemical reactivity.
Uniqueness
7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is unique due to the presence of all three substituents (hydroxyl, methyl, and naphthyloxy), which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-naphthalen-2-yloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-12-20(19(22)17-9-7-15(21)11-18(17)23-12)24-16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZNHXDDPRFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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